2-((4-Nitrophenoxy)methyl)furan
Description
This compound features an aromatic furan ring linked via a methylene bridge to a para-nitro-substituted phenoxy moiety. Its molecular structure (C₁₁H₉NO₄) combines the electron-rich furan ring with the electron-withdrawing nitro group, influencing its electronic properties, solubility, and reactivity. indicates it was previously available as a research chemical but is now discontinued, possibly due to challenges in synthesis or stability .
Properties
IUPAC Name |
2-[(4-nitrophenoxy)methyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULPRRJPAPIWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Nitrophenoxy)methyl)furan typically involves the reaction of 4-nitrophenol with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the furan-2-carbaldehyde moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-((4-Nitrophenoxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
Oxidation: Produces furanic acids and other oxidized derivatives.
Reduction: Yields amino-substituted furans.
Substitution: Results in various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-((4-Nitrophenoxy)methyl)furan serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidations. The compound can be synthesized through the reaction of 4-nitrophenol with furan-2-carbaldehyde, typically in the presence of a base, which facilitates the nucleophilic substitution mechanism.
Comparison with Similar Compounds
The following table summarizes the properties and reactivity of this compound compared to similar compounds:
| Compound | Chemical Structure | Unique Features |
|---|---|---|
| This compound | Structure | Nitro group enhances reactivity and biological activity |
| 2-Nitrofuran | Structure | Simple nitro-substituted furan |
| 4-Nitrophenyl furan | Structure | Contains a phenyl group |
| 2,5-Dimethylfuran | Structure | Methyl groups increase hydrophobicity |
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. The nitro group within its structure can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells. Studies have shown that derivatives of nitrofuran compounds can inhibit bacterial growth and exhibit antiproliferative effects on various cancer cell lines .
Case Study: Anticancer Activity
In a study investigating the anticancer properties of nitrofuran derivatives, this compound demonstrated significant inhibition of cell proliferation in human lung and colon cancer cell lines. The results indicated that the compound's mechanism of action involves inducing apoptosis through oxidative stress pathways.
Medicinal Applications
Drug Development Potential
Due to its unique structural characteristics, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents. Researchers are particularly interested in its application in developing drugs that target specific molecular pathways involved in disease progression .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows it to be incorporated into polymers or other materials that require specific functional properties. The compound's ability to undergo oxidation and reduction reactions can be harnessed for creating novel chemical products.
Mechanism of Action
The mechanism of action of 2-((4-Nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison
Key Observations :
- Electron Effects: The nitro group in this compound creates a strong electron-deficient aromatic system, contrasting with fluorine-containing analogs (e.g., Compound 1), where fluorine modulates electronic effects without drastic solubility reduction .
Physicochemical Properties
Table 2: Physicochemical Comparison
Functional and Application Differences
- In contrast, this compound lacks reported bioactivity, possibly due to stability issues.
- Catalytic By-Products : 2-(isopropoxy)methyl furan (Compound 6) forms during furfural reduction, highlighting furan derivatives' reactivity in acid-catalyzed systems .
- Material Science : Compound 15’s saturated structure may suit applications requiring flexible backbones, unlike rigid aromatic analogs.
Biological Activity
2-((4-Nitrophenoxy)methyl)furan is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound features a furan ring attached to a nitrophenoxy group. This unique combination imparts distinct chemical reactivity, making it a valuable candidate for various biological applications. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, while the furan ring can participate in electron transfer reactions influencing cellular pathways.
The biological activity of this compound is primarily attributed to:
- Reactive Intermediates Formation : The nitro group can be reduced within biological systems, leading to the formation of reactive species that may cause cellular damage or modulate signaling pathways.
- Electron Transfer Reactions : The furan moiety can engage in electron transfer processes, potentially affecting redox states within cells and influencing various metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains:
- Efficacy Against Gram-positive and Gram-negative Bacteria : The compound has shown promising activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest MIC values comparable to established antibiotics, indicating its potential utility in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells (LNCaP and DU-145), with mechanisms involving apoptosis induction and cell cycle arrest .
- Comparative Analysis : When compared to similar compounds, this compound exhibited superior activity against certain tumor types, highlighting its potential as a lead compound for further drug development .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antimicrobial Evaluation :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 2-Nitrofuran | Moderate | Low | Basic nitrofuran structure |
| 4-Nitrophenyl furan | High | Moderate | Direct phenyl substitution |
| 2,5-Dimethylfuran | Low | High | Methyl substitutions affecting reactivity |
| This compound | High | High | Unique combination of nitro and furan |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
